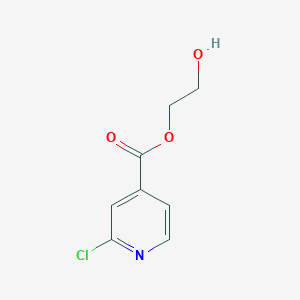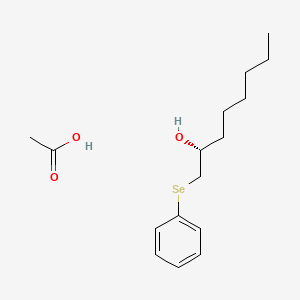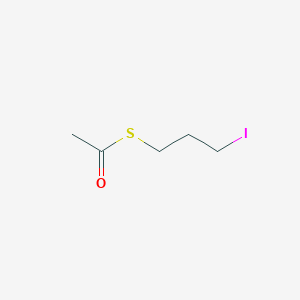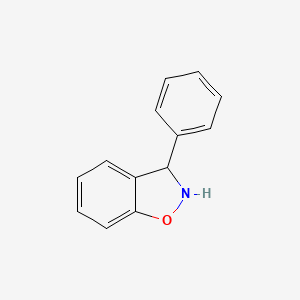
Dimethyl 8-hydroxy-5-methylquinoline-2,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 8-hydroxy-5-methylquinoline-2,4-dicarboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, organic synthesis, and material science
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 8-hydroxy-5-methylquinoline-2,4-dicarboxylate can be achieved through a pseudo three-component reaction involving aryl amines and dimethyl acetylenedicarboxylates. The reaction is catalyzed by 20 mol% molecular iodine in acetonitrile at 80°C . This method is efficient, metal-free, and eco-friendly, offering high regioselectivity and good yields.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the described synthetic route provides a foundation for scalable production. The use of molecular iodine as a catalyst and the avoidance of metal contamination make this method suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: Dimethyl 8-hydroxy-5-methylquinoline-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to yield hydrogenated derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydrogenated quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Dimethyl 8-hydroxy-5-methylquinoline-2,4-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of dimethyl 8-hydroxy-5-methylquinoline-2,4-dicarboxylate involves its interaction with various molecular targets. The hydroxyl group at position 8 and the quinoline ring play crucial roles in its biological activity. The compound can chelate metal ions, forming stable complexes that interfere with biological processes. Additionally, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
8-Hydroxyquinoline: Shares the hydroxyl group at position 8 but lacks the dimethyl and dicarboxylate groups.
Quinoline-2,4-dicarboxylate: Lacks the hydroxyl and methyl groups.
5-Methylquinoline: Lacks the hydroxyl and dicarboxylate groups.
Uniqueness: Dimethyl 8-hydroxy-5-methylquinoline-2,4-dicarboxylate is unique due to the presence of both hydroxyl and dicarboxylate groups, which enhance its chelating ability and biological activity. The combination of these functional groups provides a versatile scaffold for various applications in chemistry, biology, and industry .
Propiedades
Número CAS |
144283-92-1 |
|---|---|
Fórmula molecular |
C14H13NO5 |
Peso molecular |
275.26 g/mol |
Nombre IUPAC |
dimethyl 8-hydroxy-5-methylquinoline-2,4-dicarboxylate |
InChI |
InChI=1S/C14H13NO5/c1-7-4-5-10(16)12-11(7)8(13(17)19-2)6-9(15-12)14(18)20-3/h4-6,16H,1-3H3 |
Clave InChI |
JGCGBFPNWXJBNS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC(=NC2=C(C=C1)O)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4-Bis[2-ethoxy(oxo)acetamido]benzoic acid](/img/structure/B12546656.png)
![2-Bromo-4-{[tert-butyl(dimethyl)silyl]oxy}cyclopent-2-en-1-one](/img/structure/B12546661.png)


![Acetamide, 2,2,2-trifluoro-N-[(1R)-2-methyl-1-phenylpropyl]-](/img/structure/B12546676.png)

![Bis[4-[4-(4-aminophenoxy)phenoxy]phenyl]methanone](/img/structure/B12546690.png)



![N-[(Benzyloxy)carbonyl]-L-alanyl-L-valyl-2-methylalanyl-L-proline](/img/structure/B12546726.png)

![Trimethyl{2-[(prop-2-en-1-yl)oxy]phenyl}stannane](/img/structure/B12546737.png)
